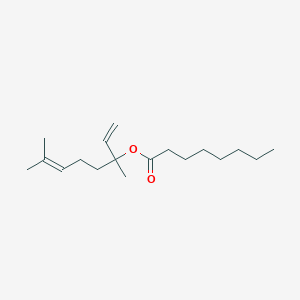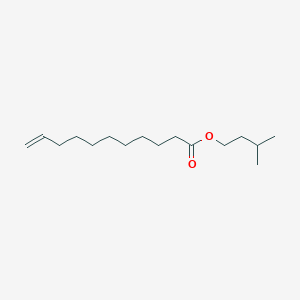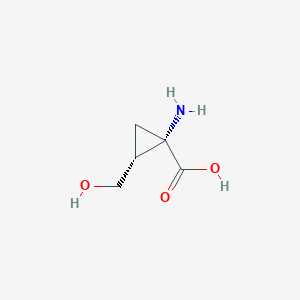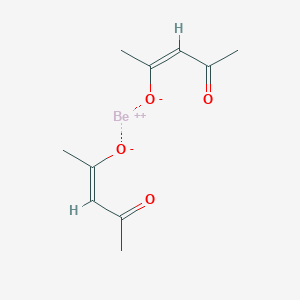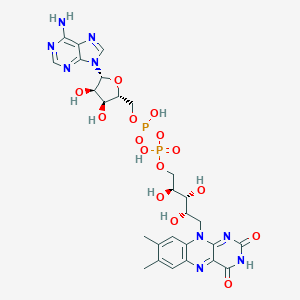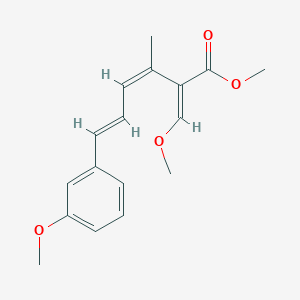
Strobilurin H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strobilurin H is a synthetic fungicide that belongs to the strobilurin class of fungicides. It has been widely used in agriculture to control various fungal diseases in crops such as wheat, rice, and corn. Strobilurin H has gained popularity due to its high efficacy, low toxicity, and long-lasting effect.
Wissenschaftliche Forschungsanwendungen
Agricultural Fungicide Applications : Strobilurins, including Strobilurin H, are crucial in agriculture as fungicides. They are used extensively in crops worldwide, with azoxystrobin being the most notable strobilurin fungicide. Their application ranges from controlling fungal pathogens in cereals, fruits, and vegetables to enhancing crop yield and quality (Bartlett et al., 2002).
Enhancing Plant Physiology : Apart from their anti-fungal properties, strobilurins also positively influence plant physiology. They have been shown to improve water use efficiency in plants like grapevines under certain conditions, and also enhance plant growth by increasing cell number in Arabidopsis leaves (Diaz-Espejo et al., 2012), (Van Dingenen et al., 2017).
Synthesis and Biological Activity of Derivatives : Research has been conducted on synthesizing new strobilurin derivatives, including those containing substituted pyrazole rings. These derivatives have demonstrated strong fungicidal activities against various pathogens, suggesting potential for further development as agrochemicals (Li et al., 2010).
Plant Metabolism and Degradation : Studies on plant metabolism of strobilurins have provided insights into how these fungicides are processed within plant systems. For instance, research on wheat cell suspension cultures showed differential metabolism rates for various strobilurins, influencing their efficacy and degradation pathways (Myung et al., 2013).
Resistance and Management Strategies : The emergence of resistance to strobilurins in pathogens like Erysiphe graminis (a wheat pathogen) has been documented. This resistance development necessitates careful management strategies to maintain the efficacy of these fungicides (Chin et al., 2001).
Environmental Impact and Bioremediation : Given the widespread use of strobilurins, their environmental impact, particularly in aquatic ecosystems, is an area of concern. Research into bioremediation techniques for strobilurin removal from ecosystems highlights the importance of managing these compounds' environmental footprint (Feng et al., 2020).
Eigenschaften
CAS-Nummer |
129145-65-9 |
|---|---|
Produktname |
Strobilurin H |
Molekularformel |
C17H20O4 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
methyl (2E,3Z,5E)-2-(methoxymethylidene)-6-(3-methoxyphenyl)-3-methylhexa-3,5-dienoate |
InChI |
InChI=1S/C17H20O4/c1-13(16(12-19-2)17(18)21-4)7-5-8-14-9-6-10-15(11-14)20-3/h5-12H,1-4H3/b8-5+,13-7-,16-12+ |
InChI-Schlüssel |
MTTZSOSUZLNSSO-PLJMREBYSA-N |
Isomerische SMILES |
C/C(=C/C=C/C1=CC(=CC=C1)OC)/C(=C\OC)/C(=O)OC |
SMILES |
CC(=CC=CC1=CC(=CC=C1)OC)C(=COC)C(=O)OC |
Kanonische SMILES |
CC(=CC=CC1=CC(=CC=C1)OC)C(=COC)C(=O)OC |
Synonyme |
Strobilurin H |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



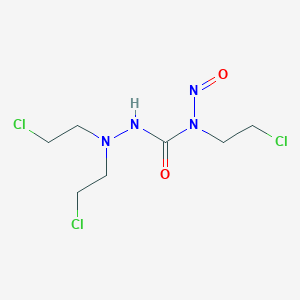
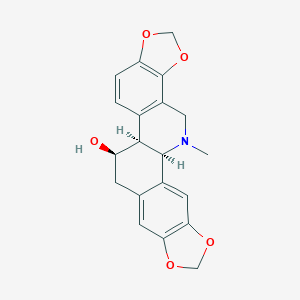
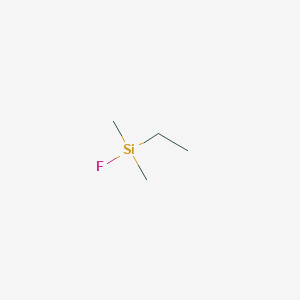
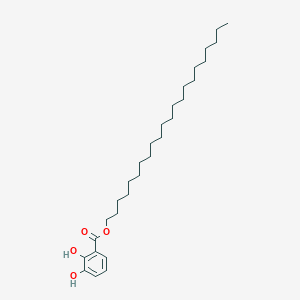
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
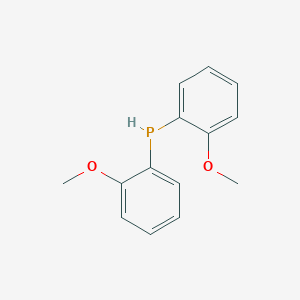

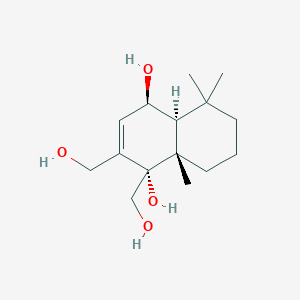
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)
